Ethanol, 2-[[2-[(2-hydroxyethyl)sulfonyl]-4-nitrophenyl]thio]-
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Overview
Description
Ethanol, 2-[[2-[(2-hydroxyethyl)sulfonyl]-4-nitrophenyl]thio]- is a chemical compound known for its unique structure and properties. It is characterized by the presence of a hydroxyethanesulfonyl group, a nitrophenyl group, and a sulfanyl group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[[2-[(2-hydroxyethyl)sulfonyl]-4-nitrophenyl]thio]- typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-hydroxyethanesulfonyl chloride with 4-nitrophenylthiol in the presence of a base to form the desired product. The reaction conditions often include a controlled temperature and pH to ensure the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-[[2-[(2-hydroxyethyl)sulfonyl]-4-nitrophenyl]thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethanol, 2-[[2-[(2-hydroxyethyl)sulfonyl]-4-nitrophenyl]thio]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethanol, 2-[[2-[(2-hydroxyethyl)sulfonyl]-4-nitrophenyl]thio]- involves its interaction with specific molecular targets and pathways. The hydroxyethanesulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the nitrophenyl group can undergo redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-({2-hydroxy-3-[(2-hydroxyethyl)sulfanyl]propyl}sulfanyl)ethan-1-ol
- 2-[(2-{2-[(2-hydroxyethyl)sulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol
Uniqueness
Compared to similar compounds, Ethanol, 2-[[2-[(2-hydroxyethyl)sulfonyl]-4-nitrophenyl]thio]- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyethanesulfonyl and nitrophenyl groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
100983-99-1 |
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Molecular Formula |
C10H13NO6S2 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
2-[2-(2-hydroxyethylsulfonyl)-4-nitrophenyl]sulfanylethanol |
InChI |
InChI=1S/C10H13NO6S2/c12-3-5-18-9-2-1-8(11(14)15)7-10(9)19(16,17)6-4-13/h1-2,7,12-13H,3-6H2 |
InChI Key |
HJFXOYNTGHQNHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)CCO)SCCO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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